molecular formula C10H8O3 B3033568 3-Benzofurancarboxaldehyde, 5-methoxy- CAS No. 1065221-17-1

3-Benzofurancarboxaldehyde, 5-methoxy-

Cat. No.: B3033568
CAS No.: 1065221-17-1
M. Wt: 176.17 g/mol
InChI Key: CQHIEQIPGGRHID-UHFFFAOYSA-N
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Description

Contextualization of the Benzofuran (B130515) Scaffold in Chemical and Biological Sciences

The benzofuran scaffold is a prominent heterocyclic ring system found in a multitude of natural products and synthetically derived molecules. nih.govrsc.org This structural motif is of significant interest to researchers due to its association with a broad spectrum of biological activities. Benzofuran derivatives have been investigated for their potential as antimicrobial, antifungal, anti-inflammatory, antioxidant, antitumor, and antiviral agents. nih.govrsc.orgbenthamdirect.com The versatility of the benzofuran ring system allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. benthamdirect.commdpi.com

The inherent biological relevance of the benzofuran scaffold stems from its ability to interact with various biological targets. For instance, certain benzofuran derivatives have shown promise as neuroprotective agents by inhibiting the formation of amyloid-β fibrils, a key pathological hallmark of Alzheimer's disease. nih.gov The oxygen atom within the furan (B31954) ring can participate in hydrogen bonding, which is a crucial interaction in many biological systems. mdpi.com The planar nature of the benzofuran ring also facilitates π-stacking interactions with biological macromolecules.

The wide-ranging pharmacological properties of benzofuran derivatives have spurred extensive research into their synthesis and biological evaluation. nih.govmdpi.com The development of novel synthetic methodologies to access functionalized benzofurans remains an active area of chemical research. rsc.orgbenthamdirect.com

Significance of 3-Benzofurancarboxaldehyde, 5-methoxy- as a Subject of Advanced Chemical and Mechanistic Investigations

While the broader benzofuran class of compounds is widely studied, 3-Benzofurancarboxaldehyde, 5-methoxy- serves as a key starting material and intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the aldehyde functional group at the 3-position provides a reactive site for a variety of chemical transformations, making it a versatile building block in organic synthesis.

For example, derivatives of 5-methoxy-benzofuran have been synthesized and investigated for their antimicrobial properties. In one study, a series of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared and tested against various bacteria and yeasts. nih.govresearchgate.net Although this study focused on a related carboxylate derivative, it highlights the potential of the 5-methoxy-benzofuran scaffold in the development of new anti-infective agents.

Furthermore, the aldehyde group in 3-Benzofurancarboxaldehyde, 5-methoxy- can be utilized in condensation reactions to form Schiff bases and other derivatives. For instance, a study on a related compound, 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, demonstrated its use in the synthesis of Schiff bases with potential biological applications. researchgate.net This suggests that 3-Benzofurancarboxaldehyde, 5-methoxy- could similarly be employed to generate a library of derivatives for biological screening.

Mechanistic investigations involving benzofuran derivatives often focus on understanding the pathways of their formation and subsequent reactions. While specific mechanistic studies on 3-Benzofurancarboxaldehyde, 5-methoxy- are not extensively reported in the provided search results, research on the synthesis of substituted benzofurans provides insights into the reaction mechanisms that could be applicable. derpharmachemica.comresearchgate.net The electron-donating methoxy (B1213986) group at the 5-position can influence the reactivity of the benzofuran ring and the attached aldehyde group, a factor that would be of interest in detailed mechanistic studies.

The synthesis of derivatives from related 5-methoxybenzofuran (B76594) structures, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, has been reported, with detailed characterization of the synthesized compounds. dea.gov This underscores the importance of the 5-methoxybenzofuran core in the design of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-2-3-10-9(4-8)7(5-11)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHIEQIPGGRHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3 Benzofurancarboxaldehyde, 5 Methoxy

Reactions of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. This reactivity allows for a wide range of transformations, including additions, reductions, oxidations, and condensations.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate which is subsequently protonated. libretexts.orgyoutube.com

Cyanohydrin Formation: In a classic nucleophilic addition, cyanide ions (typically from a source like HCN or NaCN) attack the carbonyl carbon to form a cyanohydrin. This reaction introduces a new carbon-carbon bond and a hydroxyl group. libretexts.orgyoutube.com The resulting 2-hydroxy-2-(5-methoxybenzofuran-3-yl)acetonitrile is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

Acetal (B89532) Formation: Aldehydes react reversibly with two equivalents of an alcohol under acidic conditions to form acetals. libretexts.org The reaction proceeds through a hemiacetal intermediate. This process is commonly used to protect the aldehyde group during reactions at other parts of the molecule due to the stability of acetals in neutral or basic conditions.

Imine Formation: The reaction of 3-Benzofurancarboxaldehyde, 5-methoxy- with primary amines, typically under acidic catalysis, yields imines (also known as Schiff bases). This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the carbon-nitrogen double bond. youtube.com

Table 1: Representative Nucleophilic Addition Reactions This table presents expected products from typical nucleophilic addition reactions.

Reaction TypeNucleophileReagentsExpected Product
Cyanohydrin Formation¯CNHCN / KCN2-Hydroxy-2-(5-methoxybenzofuran-3-yl)acetonitrile
Acetal FormationR-OH2 eq. R-OH, H⁺ cat.3-(Dialkoxymethyl)-5-methoxybenzofuran
Imine FormationR-NH₂R-NH₂, H⁺ cat.N-(5-Methoxybenzofuran-3-ylmethylene)alkan-1-amine

The aldehyde group can be readily reduced to a primary alcohol. This transformation is a cornerstone of organic synthesis.

Catalytic Hydrogenation: This method involves treating the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction adds H₂ across the carbonyl double bond to yield (5-methoxybenzofuran-3-yl)methanol.

Hydride Reductions: Complex metal hydrides are common reagents for aldehyde reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also achieves this transformation, though it requires anhydrous conditions.

Oxidation of the aldehyde group in 3-Benzofurancarboxaldehyde, 5-methoxy- converts it to a carboxylic acid, forming 5-methoxybenzofuran-3-carboxylic acid. This can be accomplished using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones' reagent), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test.

These reactions involve the aldehyde acting as both an electrophile and, after deprotonation at the α-carbon (the C2 position of the benzofuran (B130515) ring), as a nucleophile. However, for benzofuran-3-carboxaldehyde, the "α-proton" is on the furan (B31954) ring (at the C2 position), and its acidity is not typical for standard enolate formation. Therefore, it primarily acts as the electrophilic partner in mixed condensation reactions.

Aldol Condensation: In a mixed or crossed Aldol condensation, 3-Benzofurancarboxaldehyde, 5-methoxy- can react with an enolizable ketone or aldehyde (like acetone (B3395972) or acetaldehyde) in the presence of an acid or base catalyst. sigmaaldrich.commasterorganicchemistry.com The enolate of the partner carbonyl compound attacks the aldehyde carbon of the benzofuran derivative, leading to a β-hydroxy carbonyl compound. Subsequent dehydration, often promoted by heat, yields a conjugated α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction would convert the carbonyl group of 3-Benzofurancarboxaldehyde, 5-methoxy- into a carbon-carbon double bond. The specific structure of the resulting alkene is determined by the structure of the ylide used. nrochemistry.com This method is highly versatile for synthesizing various vinyl-substituted benzofurans. researchgate.net

Table 2: Representative Carbonyl Condensation Reactions This table presents expected products from typical carbonyl condensation reactions where 3-Benzofurancarboxaldehyde, 5-methoxy- acts as the electrophile.

Reaction TypeReactant PartnerReagentsExpected Product Type
Mixed Aldol CondensationAcetoneNaOH or H⁺α,β-Unsaturated Ketone
Wittig ReactionMethyltriphenylphosphoranePh₃P=CH₂3-Vinyl-5-methoxybenzofuran

Reactions of the Benzofuran Core

The benzofuran ring system is aromatic and undergoes electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents on the benzene (B151609) portion of the core.

In 3-Benzofurancarboxaldehyde, 5-methoxy-, two substituents influence the regioselectivity of electrophilic attack on the benzene ring: the 5-methoxy group and the 3-carboxaldehyde group (as part of the fused furan ring system).

Directing Effects of Substituents:

5-Methoxy Group (-OCH₃): The methoxy (B1213986) group is a strong activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. Relative to the C5 position, the ortho positions are C4 and C6, and the para position is C7 (though C7 is less accessible).

3-Carboxaldehyde Group: The aldehyde group, and the entire fused furan ring to which it is attached, acts as an electron-withdrawing group. Electron-withdrawing groups are deactivating and meta-directing. Relative to the point of fusion (C3a and C7a), this group would direct incoming electrophiles to positions C5 and C7.

Predicted and Observed Reactivity: The powerful activating and directing effect of the methoxy group typically dominates over the deactivating effect of the formyl-furan system. Therefore, electrophilic substitution is strongly favored at the positions ortho to the methoxy group, namely C4 and C6.

Experimental work on the closely related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, supports this prediction. scispace.com In that study, bromination with an equimolar amount of Br₂ resulted in selective substitution at the C6 position. scispace.com Chlorination was less selective, affording a mixture of products with substitution at both the C4 and C6 positions. scispace.com This indicates that the C4 and C6 positions are the most nucleophilic and thus the most reactive sites for electrophilic attack.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionInfluence of 5-OCH₃ GroupInfluence of 3-CHO GroupOverall Predicted ReactivityExperimental Analogy scispace.com
C4Activating (ortho)NeutralHighly FavoredSubstitution observed (chlorination)
C6Activating (ortho)NeutralHighly FavoredMajor substitution site (bromination)
C7NeutralDeactivating (meta to C7a)DisfavoredNo substitution observed

Organometallic Reagent Mediated Transformations

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of the aldehyde group in 3-Benzofurancarboxaldehyde, 5-methoxy-. libretexts.org These reactions are fundamental in carbon-carbon bond formation, leading to the synthesis of secondary alcohols. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. youtube.comyoutube.com

Reaction with Grignard Reagents: Grignard reagents (RMgX) are expected to react with 3-Benzofurancarboxaldehyde, 5-methoxy- to produce a variety of secondary alcohols, where the 'R' group from the Grignard reagent is newly attached to the former carbonyl carbon. For instance, the reaction with methylmagnesium bromide would yield (5-methoxy-1-benzofuran-3-yl)(methyl)methanol.

Reaction with Organolithium Reagents: Similarly, organolithium reagents (RLi), being stronger nucleophiles than Grignard reagents, would also readily add to the aldehyde. The choice of organometallic reagent can sometimes influence the stereochemical outcome of the reaction, although specific studies on this substrate are not prevalent.

Table 1: Predicted Products from Organometallic Additions to 3-Benzofurancarboxaldehyde, 5-methoxy- This table is illustrative and based on general principles of organometallic chemistry, as specific experimental data for these reactions were not found in the reviewed literature.

Organometallic Reagent Reagent Formula Predicted Product Product Class
Methylmagnesium bromide CH₃MgBr (5-methoxy-1-benzofuran-3-yl)(methyl)methanol Secondary Alcohol
Phenyllithium C₆H₅Li (5-methoxy-1-benzofuran-3-yl)(phenyl)methanol Secondary Alcohol
Ethylmagnesium chloride C₂H₅MgCl (5-methoxy-1-benzofuran-3-yl)(ethyl)methanol Secondary Alcohol
n-Butyllithium n-C₄H₉Li (5-methoxy-1-benzofuran-3-yl)(butyl)methanol Secondary Alcohol

Transformations Involving the Methoxy Group

The methoxy group at the 5-position of the benzofuran ring is generally stable. However, it can undergo cleavage under specific, often harsh, reaction conditions to yield the corresponding phenol (B47542). This demethylation is a common transformation for aryl methyl ethers.

Reagents frequently employed for the cleavage of aryl methoxy groups include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as aluminum chloride (AlCl₃), boron tribromide (BCl₃), and trimethylsilyl (B98337) iodide (TMSI). google.commdpi.com The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, boron tribromide is often effective at low temperatures for cleaving methoxy groups without affecting other sensitive functionalities.

The reaction of 3-Benzofurancarboxaldehyde, 5-methoxy- with a demethylating agent would be expected to yield 3-formyl-5-hydroxybenzofuran. This transformation could be significant for further functionalization of the phenol group or for studying the biological activity of the hydroxylated analogue.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies specifically on the reactions of 3-Benzofurancarboxaldehyde, 5-methoxy- are not extensively reported in the literature. However, the general principles of nucleophilic addition to aldehydes and electrophilic aromatic substitution on benzofuran rings provide a solid foundation for understanding its reaction pathways.

The kinetics of organometallic additions to the aldehyde group are typically fast, especially with highly reactive organolithium reagents. The reaction rate is influenced by factors such as the solvent, temperature, and the steric and electronic nature of the organometallic reagent.

Thermodynamically, the addition of an organometallic reagent to an aldehyde is a highly favorable process, driven by the formation of a stable carbon-carbon bond and the subsequent formation of a stable alcohol upon protonation. In the context of competing 1,2- versus 1,4-addition in conjugated systems, aldehydes almost exclusively undergo 1,2-addition due to the high reactivity of the carbonyl group. libretexts.org

The key intermediate in the nucleophilic addition of an organometallic reagent to the aldehyde is a tetrahedral alkoxide. youtube.com The geometry of the transition state leading to this intermediate is crucial in determining the stereochemical outcome of the reaction, particularly if a new stereocenter is formed. Models such as the Felkin-Anh and Cram's chelation-control models are often used to predict the stereoselectivity of such additions. nih.gov

For transformations involving the benzofuran ring, such as electrophilic substitution, the reaction proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The position of the methoxy group at the 5-position and the aldehyde at the 3-position will direct incoming electrophiles to specific positions on the benzene ring.

Regioselectivity: In reactions involving the benzofuran ring system, the existing substituents play a crucial directing role. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The furan ring of the benzofuran system also influences regioselectivity. Electrophilic attack is generally favored at the C2 position of the benzofuran ring. However, with the C3 position occupied by the aldehyde, electrophilic substitution on the benzene ring would be directed by the powerful activating effect of the C5-methoxy group to the C4 and C6 positions.

Stereoselectivity: The addition of a nucleophile to the prochiral carbonyl carbon of the aldehyde group can lead to the formation of a new stereocenter. The stereoselectivity of such reactions can be influenced by several factors, including the steric bulk of the nucleophile and the substrate, the presence of chelating atoms, and the reaction conditions. For 3-Benzofurancarboxaldehyde, 5-methoxy-, the benzofuran moiety itself provides a sterically demanding environment that can influence the facial selectivity of the nucleophilic attack on the aldehyde. While specific stereoselectivity studies on this compound are scarce, it is an area of potential interest for the asymmetric synthesis of chiral secondary alcohols. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Benzofurancarboxaldehyde, 5 Methoxy

Chromatographic Methods for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and quantification of benzofuran (B130515) derivatives. researchgate.net For 3-Benzofurancarboxaldehyde, 5-methoxy-, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This involves a non-polar stationary phase, most commonly a C18 (ODS) silica (B1680970) column, and a polar mobile phase.

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. A typical gradient might start with a higher proportion of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increase the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set to a wavelength where the benzofuran chromophore exhibits strong absorbance.

Table 1: Illustrative RP-HPLC Method for Analysis of Benzofuran Derivatives

Parameter Condition
Column C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 25% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C researchgate.net
Detection UV at 302 nm researchgate.net
Injection Vol. 5 µL

Note: This table represents a typical method for related benzimidazole (B57391) and benzofuran derivatives; retention times would need to be determined empirically for 3-Benzofurancarboxaldehyde, 5-methoxy-.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like 3-Benzofurancarboxaldehyde, 5-methoxy-. nih.gov The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase is typically a high-molecular-weight polymer, such as dimethylpolysiloxane.

For aldehydes, direct GC analysis can sometimes be complicated by their reactivity and potential for thermal degradation. und.edu Derivatization, for instance by reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to form a more stable and readily analyzable oxime derivative. und.edu The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" that allows for positive identification.

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Aldehydes

Parameter Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Note: This table provides a general methodology; specific retention times and fragmentation patterns must be determined experimentally.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and assessing sample purity. researchgate.net For 3-Benzofurancarboxaldehyde, 5-methoxy-, a silica gel plate (Silica Gel 60 F254) is used as the stationary phase. mdpi.com

The separation is governed by the polarity of the compound relative to the mobile phase. A mobile phase, or eluent, of appropriate polarity is chosen to move the compound up the plate. silicycle.com Due to the presence of the polar aldehyde and ether groups on the aromatic ring, a solvent system of intermediate polarity is required. Mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) are commonly used. nih.gov The separated spots are visualized under UV light (typically at 254 nm), where UV-active compounds like benzofurans will appear as dark spots.

Table 3: Example TLC Solvent Systems and Expected Rf Trend

Mobile Phase (v/v) Expected Rf Value Rationale
10% Ethyl Acetate / Hexanes Low (e.g., 0.1-0.2) Low polarity eluent, strong retention on silica.
30% Ethyl Acetate / Hexanes Medium (e.g., 0.4-0.5) Increased eluent polarity, moves the compound further up the plate. rochester.edu
50% Ethyl Acetate / Hexanes High (e.g., 0.7-0.8) High polarity eluent, weak retention on silica. rochester.edu

Note: Rf (retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Values are illustrative and depend on exact conditions.

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) Calculations and Experimental Validation

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mst.edu It is a critical tool for determining the absolute configuration of stereogenic centers.

The target molecule, 3-Benzofurancarboxaldehyde, 5-methoxy-, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not produce an ECD signal.

However, if a chiral center were introduced into the molecule, for example through a stereoselective reduction of the aldehyde to a chiral secondary alcohol or its conversion to a chiral imine, ECD would become an essential analytical method. The determination of the absolute configuration of such a chiral derivative would involve a combined experimental and computational approach:

Experimental Measurement: The ECD spectrum of the purified chiral derivative is recorded.

Computational Modeling: The structures of both possible enantiomers (R and S) are modeled using computational chemistry methods, such as Density Functional Theory (DFT).

Spectrum Calculation: For each optimized enantiomer structure, the theoretical ECD spectrum is calculated using Time-Dependent DFT (TD-DFT).

Comparison and Assignment: The experimentally measured ECD spectrum is compared to the calculated spectra for the R and S enantiomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral center. This approach is widely used for the structural elucidation of new chiral molecules, including complex benzofuran derivatives. organic-chemistry.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 3-Benzofurancarboxaldehyde, 5-methoxy- is not publicly available, data from closely related derivatives can provide significant insight into the geometry of the 5-methoxy-benzofuran scaffold.

The analysis of a suitable single crystal of a derivative would yield precise data on the planarity of the fused ring system, the conformation of the carboxaldehyde group, and how the molecules pack in the crystal lattice. This packing is often influenced by intermolecular forces such as hydrogen bonds or π-π stacking interactions.

Table 4: Representative Crystallographic Data for a Benzoxazine (B1645224) Derivative (Illustrative of Data Obtained)

Parameter Value
Chemical Formula C₁₈H₁₈N₂O₃
Formula Weight 310.34
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.7716
b (Å) 11.9223
c (Å) 12.0564
α (°) 90
β (°) 93.830
γ (°) 90
Volume (ų) 1544.87
Z 4
Calculated Density (g/cm³) 1.335

Data sourced from a representative benzoxazine derivative to illustrate the type of information obtained from an X-ray crystallography experiment. researchgate.net

Computational Chemistry and in Silico Modeling of 3 Benzofurancarboxaldehyde, 5 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and reactivity of molecules. These methods, grounded in quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. For a molecule such as 3-Benzofurancarboxaldehyde, 5-methoxy-, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. rsc.orgresearchgate.net It is based on the principle that the total energy of a system can be determined from its electron density. DFT calculations can provide a wealth of information about the geometry, electronic properties, and vibrational frequencies of a molecule. For 3-Benzofurancarboxaldehyde, 5-methoxy-, a DFT study would typically begin with geometry optimization to find the most stable arrangement of its atoms. Following this, various electronic properties can be calculated. Common functionals used for such studies on organic molecules include B3LYP. rsc.orgresearchgate.net

A DFT analysis would yield precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure. Furthermore, it would provide insights into the distribution of electron density, highlighting the more electron-rich and electron-deficient regions of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. beilstein-journals.orgnih.govnih.govscirp.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

For 3-Benzofurancarboxaldehyde, 5-methoxy-, the HOMO is expected to be localized primarily on the benzofuran (B130515) ring system, which is rich in π-electrons. The LUMO, on the other hand, would likely be centered on the carboxaldehyde group, given its electron-withdrawing nature. The methoxy (B1213986) group, being an electron-donating group, would influence the energy of the HOMO.

Illustrative Data: Frontier Molecular Orbital Energies for 3-Benzofurancarboxaldehyde, 5-methoxy-

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap4.10

This table presents hypothetical data for illustrative purposes.

The distribution of charge within a molecule is fundamental to its reactivity. DFT calculations can provide a detailed picture of the charge density, often visualized through molecular electrostatic potential (MEP) maps. These maps show regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify a molecule's chemical behavior. nih.govscirp.org These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

Softness (S): The reciprocal of hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons ( χ² / 2η ).

Illustrative Data: Reactivity Indices for 3-Benzofurancarboxaldehyde, 5-methoxy-

Reactivity IndexValue (eV)
Ionization Potential (I)6.25
Electron Affinity (A)2.15
Electronegativity (χ)4.20
Chemical Hardness (η)2.05
Softness (S)0.49
Electrophilicity Index (ω)4.30

This table presents hypothetical data for illustrative purposes.

Binding energy calculations are used to determine the strength of the interaction between two or more molecules, such as a ligand and a protein. uci.eduarxiv.orgnih.govsemanticscholar.orgnih.gov These calculations are vital in drug design and materials science. The binding energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the individual molecules.

For 3-Benzofurancarboxaldehyde, 5-methoxy-, a binding energy calculation could be performed to study its interaction with a biological target, for example. This would involve docking the molecule into the active site of the protein and then using quantum mechanical methods to calculate the interaction energy. The results would provide insights into the stability of the complex and the key intermolecular interactions (such as hydrogen bonds and van der Waals forces) that contribute to binding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. psu.edursc.orgnih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the dynamic processes, such as conformational changes and molecular vibrations, that occur over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgchemistrysteps.comunicamp.br For a molecule like 3-Benzofurancarboxaldehyde, 5-methoxy-, which has a rotatable bond between the benzofuran ring and the carboxaldehyde group, conformational analysis can identify the most stable conformers and the energy barriers between them.

The results of a conformational analysis are crucial for understanding how the molecule might fit into a binding site of a receptor and for rationalizing its chemical and biological activity.

Ligand-Protein Interaction Dynamics

A comprehensive literature search found no specific molecular dynamics simulation studies for 3-Benzofurancarboxaldehyde, 5-methoxy-.

Illustrative Data Table: Hypothetical Molecular Dynamics Simulation Parameters

Disclaimer: The following table is for illustrative purposes only and does not represent actual experimental data for 3-Benzofurancarboxaldehyde, 5-methoxy-, as no such studies were found in the public domain.

ParameterValue/Description
Software GROMACS, AMBER
Force Field CHARMM36, GAFF
System Setup Ligand-protein complex in a solvated cubic box
Solvent Model TIP3P water model
Temperature 300 K (controlled by thermostat)
Pressure 1 bar (controlled by barostat)
Simulation Time 100 nanoseconds (ns)
Analysis Metrics RMSD, RMSF, Hydrogen Bond Analysis, Radius of Gyration

Molecular Docking Studies

No specific molecular docking studies featuring 3-Benzofurancarboxaldehyde, 5-methoxy- as the primary ligand were identified in the available scientific literature.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This technique is fundamental in structure-based drug design, helping to predict the binding mode and affinity of a small molecule at the active site of a target protein. nih.gov

Prediction of Ligand-Target Binding Modes

The primary goal of molecular docking is to generate a collection of possible binding poses of the ligand within the protein's binding site. nih.gov Algorithms explore the conformational space of the ligand and its orientation relative to the receptor. mdpi.com For 3-Benzofurancarboxaldehyde, 5-methoxy-, this would involve predicting how its benzofuran core, methoxy group, and aldehyde functional group interact with the amino acid residues of a target protein. The process identifies key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex. mdpi.com

Affinity Scoring and Ranking

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. mdpi.com These functions calculate a score that approximates the binding free energy of the ligand-protein complex. Lower scores typically indicate a more favorable binding affinity. nih.gov The poses are then ranked based on these scores, allowing researchers to prioritize the most likely binding modes for further investigation. nih.gov This ranking helps in virtually screening large libraries of compounds to identify potential hits. mdpi.com

Illustrative Data Table: Hypothetical Docking Results

Disclaimer: The data presented in this table is hypothetical and for exemplary purposes only. It does not reflect actual research findings for 3-Benzofurancarboxaldehyde, 5-methoxy-, for which no specific docking studies were found.

Target Protein IDPredicted Binding Mode (Pose 1)Affinity Score (kcal/mol)Key Interacting Residues
Target A (e.g., Kinase)Aldehyde forms H-bond with Lys72-8.5Lys72, Val80, Phe145
Target B (e.g., GPCR)Methoxy group in hydrophobic pocket-7.9Trp101, Leu250, Ile254
Target C (e.g., Protease)Benzofuran core stacks with Tyr55-7.2Tyr55, Asp102, Ser195

Network Pharmacology Approaches

A specific network pharmacology analysis for 3-Benzofurancarboxaldehyde, 5-methoxy- has not been published in the reviewed literature.

Network pharmacology is a holistic approach that investigates the complex interactions between drug molecules, biological targets, and disease networks. mdpi.comfrontiersin.org It moves beyond the "one drug, one target" paradigm to understand how a compound might modulate multiple targets and pathways simultaneously, providing a systems-level view of its potential effects. mdpi.comnih.gov

Protein-Protein Interaction (PPI) Network Construction and Analysis

In the context of 3-Benzofurancarboxaldehyde, 5-methoxy-, a network pharmacology study would begin by identifying its potential protein targets (predicted via docking or other methods). These targets would then be used to construct a Protein-Protein Interaction (PPI) network. This network map illustrates the known interactions between these target proteins. mdpi.com Analysis of the PPI network can identify "hub" proteins—highly connected nodes that may play a critical role in the biological processes modulated by the compound. mdpi.com

Gene Ontology (GO) Enrichment Analysis

Following the identification of potential protein targets, Gene Ontology (GO) enrichment analysis is performed. researchgate.net This bioinformatics method determines if the set of target proteins is significantly enriched in certain biological processes, molecular functions, or cellular components. amegroups.org For example, GO analysis might reveal that the predicted targets of 3-Benzofurancarboxaldehyde, 5-methoxy- are predominantly involved in "signal transduction" or located in the "plasma membrane." This provides clues about the compound's potential mechanisms of action and its broader biological impact. researchgate.net

Illustrative Data Table: Hypothetical GO Enrichment Analysis Results

Disclaimer: This table contains hypothetical data for illustrative purposes. No Gene Ontology analysis specific to the targets of 3-Benzofurancarboxaldehyde, 5-methoxy- is available in published literature.

GO CategoryEnriched Termp-valueGenes Involved
Biological Process Regulation of cell proliferation1.2e-5TGT1, TGT4, TGT7
Biological Process Inflammatory response3.4e-4TGT2, TGT5, TGT8
Molecular Function ATP binding8.9e-6TGT1, TGT7, TGT9
Cellular Component Cytoplasm2.1e-3TGT3, TGT6, TGT8

Pathway Enrichment Analysis (e.g., KEGG Pathways)

Currently, there is a notable absence of specific pathway enrichment analyses for 3-Benzofurancarboxaldehyde, 5-methoxy- in publicly available scientific literature. Pathway enrichment analysis is a computational technique used to identify biological pathways that are disproportionately represented by a set of genes or, in this context, potential protein targets of a small molecule. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely utilized database for this type of analysis, providing curated maps of molecular interaction and reaction networks.

While direct studies on 3-Benzofurancarboxaldehyde, 5-methoxy- are not available, the general methodology that could be applied involves several steps. Initially, potential interacting proteins of the compound would need to be identified, either through experimental methods like affinity chromatography-mass spectrometry or computational approaches such as reverse molecular docking. Once a list of potential protein targets is established, these proteins can be mapped to their corresponding genes.

This gene list would then be used as input for a pathway enrichment analysis tool. The tool would compare the input list against the backdrop of all known genes within a specific organism's genome that are annotated in the KEGG database. Statistical methods, such as the Fisher's exact test or a hypergeometric test, are employed to determine whether any particular pathway is overrepresented with the identified targets. The results are typically presented as a list of pathways with corresponding p-values, which indicate the statistical significance of the enrichment. A lower p-value suggests a higher likelihood that the observed enrichment is not due to random chance.

For a hypothetical analysis of a benzofuran derivative, if the identified targets were found to be enriched in pathways related to inflammation or oxidative stress, it could suggest a potential mechanism of action for the compound in modulating these biological processes. However, without experimental or robust computational data on the protein interactions of 3-Benzofurancarboxaldehyde, 5-methoxy-, any discussion of its potential pathway enrichments remains speculative.

Identification of Potential Molecular Targets via Bioinformatics Integration

The identification of potential molecular targets for 3-Benzofurancarboxaldehyde, 5-methoxy- through bioinformatics integration is a critical step in understanding its pharmacological potential. This process typically involves the amalgamation of data from various computational and experimental sources to predict and prioritize protein targets that are likely to be modulated by the compound. As with pathway analysis, specific studies identifying the molecular targets of 3-Benzofurancarboxaldehyde, 5-methoxy- are not readily found in the current body of scientific literature.

A common bioinformatics approach to predict molecular targets is through computational-based target prediction, often referred to as "in silico" target fishing. This can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods rely on the principle of "similar properties, similar targets." If a compound is structurally similar to other molecules with known biological activities, it is inferred that they may share common molecular targets. This involves creating a 2D or 3D representation of 3-Benzofurancarboxaldehyde, 5-methoxy- and screening it against databases of known bioactive compounds.

Structure-based methods , such as molecular docking, involve the computational simulation of the binding of 3-Benzofurancarboxaldehyde, 5-methoxy- to the three-dimensional structures of known protein targets. A library of potential protein targets, often those implicated in a particular disease, is selected. The compound is then "docked" into the binding site of each protein, and a scoring function is used to estimate the binding affinity. Proteins with high predicted binding affinities are considered potential molecular targets.

The integration of bioinformatics tools is crucial for refining these predictions. For instance, after an initial list of potential targets is generated, these targets can be further analyzed for their biological relevance. This may involve examining their gene expression patterns in different tissues, their known roles in disease pathways, and their potential for "off-target" effects.

A hypothetical workflow for identifying the molecular targets of 3-Benzofurancarboxaldehyde, 5-methoxy- could begin with a similarity search against chemical databases to identify structurally related compounds with known targets. This could be followed by a broad molecular docking screen against a panel of disease-relevant proteins. The top-ranking hits from both approaches would then be cross-referenced and further investigated using bioinformatics databases that provide information on protein function, disease association, and pathway involvement. This integrated approach would yield a prioritized list of potential molecular targets for subsequent experimental validation.

Mechanistic Insights into Biological Activities and Molecular Targets of 3 Benzofurancarboxaldehyde, 5 Methoxy and Its Analogues Non Clinical Focus

Molecular Target Identification and Validation

The biological effects of benzofuran (B130515) derivatives are often initiated by their direct interaction with specific molecular targets. Research into a range of analogues has identified several key mechanisms, including enzyme inhibition and receptor binding, which in turn modulate various biological pathways.

Enzyme Inhibition Mechanisms (e.g., Schiff Base Formation at Active Sites, Tyrosine Kinase Inhibition, Cytochrome P450 Inhibition)

The aldehyde functional group at the 3-position of 3-Benzofurancarboxaldehyde, 5-methoxy- suggests a potential for covalent interaction with biological nucleophiles, such as the amino groups of lysine (B10760008) residues in enzyme active sites, through the formation of a Schiff base. This type of covalent modification can lead to irreversible enzyme inhibition.

Beyond this inherent reactivity, benzofuran analogues have been identified as inhibitors of several key enzyme families:

Tyrosine Kinase Inhibition: Several benzofuran derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial mediators of cellular signaling pathways and are often dysregulated in diseases such as cancer. For instance, certain 3,5-disubstituted benzofuran derivatives have been found to potently inhibit cyclin-dependent kinase 8 (CDK8), suggesting that their biological effects are mediated through the suppression of this enzyme. nih.gov

Cholinesterase Inhibition: Analogues of 3-Benzofurancarboxaldehyde, 5-methoxy- have also been explored for their potential to inhibit cholinesterases, enzymes that play a critical role in neurotransmission.

Cytochrome P450 Inhibition: The methoxy (B1213986) group at the 5-position is a key structural feature that can influence the interaction of these compounds with metabolic enzymes like Cytochrome P450s.

The following table summarizes the enzyme inhibitory activities of some benzofuran analogues:

Compound/Analogue ClassTarget EnzymeInhibition Data
3,5-disubstituted benzofuran derivativesCyclin-dependent kinase 8 (CDK8)Potent inhibition

Receptor Binding Profiling

In addition to enzyme inhibition, benzofuran derivatives have been shown to bind to various receptors, thereby modulating their activity.

Opioid Receptor Selectivity: Certain benzofuran derivatives have demonstrated high affinity for the delta-opioid receptor, with significantly less potency towards the mu- and kappa-opioid binding sites. nih.gov This selectivity suggests that the benzofuran moiety can confer specific receptor binding properties. Other novel 3,4,7-trisubstituted benzofuran derivatives have shown moderate binding to the kappa-opioid receptor without significant interaction with the mu-opioid receptor. nih.gov

Cannabinoid Receptor Modulation: A series of 5-chlorobenzofuran-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov

Serotonin (B10506) Receptor Agonism: The benzofuran derivative 5-MAPB acts as a partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org

The diverse receptor binding profiles of these analogues highlight the versatility of the benzofuran scaffold in designing molecules with specific pharmacological effects.

Modulation of Specific Biological Pathways (e.g., Anti-inflammatory Pathways)

The interaction of benzofuran analogues with their molecular targets can lead to the modulation of complex biological pathways. A significant area of research has been their anti-inflammatory effects. Benzofuran derivatives have been shown to interfere with key inflammatory signaling cascades, leading to a reduction in the production of pro-inflammatory mediators. This suggests that these compounds could potentially regulate pathways involved in chronic inflammation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzofuran derivatives, these studies have provided valuable insights into the structural features required for potency and selectivity.

Elucidation of Structural Features Critical for Biological Potency

Research on various series of benzofuran analogues has identified several key structural determinants for their biological effects:

Substitution at the 5-position: The nature of the substituent at the 5-position of the benzofuran ring has been shown to be critical. For example, in a series of 3,5-disubstituted benzofurans, a carboxamide group at this position was found to be important for osteoblast differentiation-promoting activity. nih.gov

The Benzofuran Core: The rigid, planar structure of the benzofuran ring system is a key feature that facilitates binding to the active sites of enzymes and receptors.

Side Chains and Functional Groups: The nature and positioning of side chains and functional groups on the benzofuran scaffold play a significant role in determining the biological activity and selectivity. For instance, the presence of an N-phenethyl carboxamide was found to significantly enhance the antiproliferative activity of certain benzofuran derivatives. nih.gov

Impact of Substitution Patterns on Mechanistic Outcomes

The substitution pattern on the benzofuran ring can have a profound impact on the mechanistic outcome of the molecule's biological activity.

For example, in the context of anticancer activity, a derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine, demonstrated significant cytotoxic activity against a head and neck cancer cell line. nih.gov The SAR analysis of this class of compounds revealed that the replacement of a phenolic hydroxyl group with another hydrogen-bond donor maintained cytotoxicity, whereas replacement with a hydrogen-bond acceptor altered the activity. nih.gov

The following table provides a summary of key SAR findings for benzofuran analogues:

Compound SeriesKey Structural FeatureImpact on Biological Activity
5-chlorobenzofuran-2-carboxamidesN-phenethyl carboxamideEnhanced antiproliferative activity nih.gov
3,5-disubstituted benzofuransCarboxamide at the 5-positionImportant for osteoblast differentiation-promoting activity nih.gov
5-methoxybenzofuran (B76594) analogue1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineHigh cytotoxic activity against head and neck cancer cells nih.gov

Rational Design of Analogues for Enhanced Target Selectivity

The rational design of analogues of 3-Benzofurancarboxaldehyde, 5-methoxy- to enhance target selectivity is a critical aspect of medicinal chemistry. nih.govrsc.orgrsc.orgnih.gov This process involves systematically modifying the chemical structure of the lead compound to improve its binding affinity and specificity for a particular biological target while minimizing off-target effects.

Computational modeling and structure-activity relationship (SAR) studies are invaluable tools in this endeavor. By understanding how the lead compound interacts with its target at a molecular level, chemists can make informed decisions about which parts of the molecule to modify. For 3-Benzofurancarboxaldehyde, 5-methoxy-, several positions on the benzofuran ring could be targeted for modification.

For example, the aldehyde group at the 3-position could be converted to other functional groups, such as an oxime, a hydrazone, or a nitrile, to explore different binding interactions with the target protein. Similarly, the methoxy group at the 5-position could be replaced with other substituents, such as a hydroxyl group, a halogen, or a larger alkoxy group, to modulate the compound's lipophilicity and electronic properties.

Role as Pharmaceutical Scaffolds and Lead Compounds in Drug Discovery

The benzofuran scaffold, including derivatives like 3-Benzofurancarboxaldehyde, 5-methoxy-, plays a significant role in drug discovery as a versatile pharmaceutical scaffold and a source of lead compounds. nih.gov

Exploration of the Benzofuran Scaffold as a Privileged Structure

The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The unique structural and electronic properties of the benzofuran ring system allow it to serve as a versatile template for the design of a wide range of biologically active compounds.

The prevalence of the benzofuran scaffold in both natural products and synthetic drugs is a testament to its importance in drug discovery. rsc.orgguidechem.com Its ability to be readily functionalized at various positions allows for the creation of diverse chemical libraries, increasing the chances of identifying compounds with desired biological activities.

Derivatization Strategies for Modulating Bioactivity (e.g., Prodrug Design)

Derivatization is a key strategy for modulating the bioactivity of lead compounds like 3-Benzofurancarboxaldehyde, 5-methoxy-. researchgate.net This involves chemically modifying the parent compound to alter its physicochemical properties, such as solubility, stability, and bioavailability.

One common derivatization strategy is prodrug design. nih.govmdpi.comyoutube.com A prodrug is an inactive or less active form of a drug that is converted to the active form in the body through metabolic processes. This approach can be used to overcome various challenges in drug development, such as poor absorption or rapid metabolism.

For 3-Benzofurancarboxaldehyde, 5-methoxy-, the aldehyde group could be masked as a more stable functional group, such as an acetal (B89532) or an oxime, which would then be cleaved in vivo to release the active aldehyde. This could improve the compound's stability and pharmacokinetic profile.

Other derivatization strategies include the introduction of functional groups that can enhance the compound's binding to its target or alter its distribution in the body. For example, adding a basic amine group could improve the compound's solubility in acidic environments, such as the stomach.

Natural Product Analogues and Biosynthetic Pathways

Nature is a rich source of benzofuran-containing compounds, many of which exhibit interesting biological activities. rsc.org

Identification of Natural Benzofuran-Containing Compounds with Related Activities

A variety of natural products containing the benzofuran scaffold have been isolated from plants and microorganisms. rsc.orgrsc.org These compounds often possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

For example, ailanthoidol (B1236983), a neolignan derivative containing a benzofuran moiety, has demonstrated antiviral, antioxidant, and antifungal activities. rsc.org While not identical to 3-Benzofurancarboxaldehyde, 5-methoxy-, the presence of the shared benzofuran core suggests that there may be some overlap in their biological activities.

Another class of natural products that are structurally related to benzofurans are the furanocoumarins. These compounds, which are found in a variety of plants, are known for their photosensitizing properties and have been used in the treatment of skin disorders. nih.govrjpbr.com

Biosynthetic Origin and Transformations of Benzofuran Derivatives

The biosynthesis of benzofuran derivatives in nature often involves complex enzymatic pathways. researchgate.netplos.org In plants, the formation of the benzofuran ring system typically proceeds through the shikimate and phenylpropanoid pathways.

For example, the biosynthesis of furanocoumarins begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to umbelliferone, a key intermediate. nih.gov Umbelliferone is then prenylated and cyclized to form the furan (B31954) ring, leading to the formation of psoralen, the parent compound of the linear furanocoumarins.

Further enzymatic modifications, such as hydroxylation and methylation, can then lead to the formation of a wide variety of furanocoumarin derivatives. While the specific biosynthetic pathway for 3-Benzofurancarboxaldehyde, 5-methoxy- has not been elucidated, it is likely to involve similar enzymatic transformations of a coumarin (B35378) or a related phenolic precursor.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Benzofurancarboxaldehyde, 5-methoxy-?

  • Methodological Answer : Synthesis typically involves functionalization of the benzofuran core. A common approach is the Vilsmeier-Haack formylation of 5-methoxybenzofuran, using POCl₃ and DMF to introduce the aldehyde group at the 3-position . Alternatively, oxidation of 3-(hydroxymethyl)-5-methoxybenzofuran with mild oxidizing agents (e.g., MnO₂) can yield the aldehyde. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and verified by TLC .

Q. How should researchers handle and store 3-Benzofurancarboxaldehyde derivatives safely?

  • Methodological Answer : Follow GHS-compliant protocols: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid ignition sources. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Monitor for degradation via periodic NMR analysis (e.g., disappearance of aldehyde proton at δ 9.8–10.2 ppm) .

Q. What spectroscopic techniques are optimal for characterizing 3-Benzofurancarboxaldehyde, 5-methoxy-?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) identifies the aldehyde proton (singlet, δ ~10.0 ppm) and methoxy group (δ ~3.8 ppm). ¹³C NMR confirms the carbonyl (δ ~190 ppm) and aromatic carbons.
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2830 cm⁻¹ (OCH₃).
  • MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching C₁₀H₈O₃ (calc. 176.0473) .

Advanced Research Questions

Q. How does the 5-methoxy group influence the electronic properties and reactivity of the benzofuran core?

  • Methodological Answer : The electron-donating methoxy group increases electron density at the 6-position (meta-directing effect), altering regioselectivity in electrophilic substitution. Computational studies (DFT, B3LYP/6-31G*) show reduced LUMO energy at the aldehyde group, enhancing nucleophilic attack susceptibility. Comparative reactivity studies with 2-methoxy analogs (e.g., ) reveal distinct Hammett substituent constants (σ⁺) for predictive modeling .

Q. What strategies resolve contradictions in reported biological activity data for 5-methoxy-substituted benzofuran derivatives?

  • Methodological Answer : Discrepancies (e.g., mutagenicity vs. inactivity) may arise from impurity profiles or assay conditions. Validate purity via HPLC (C18 column, acetonitrile/water gradient). Use standardized in vitro models (e.g., Ames test with S9 metabolic activation) and compare with structurally validated analogs like 5-methoxypsoralen (). Control UV light exposure, as phototoxicity is a known confounder .

Q. Can 3-Benzofurancarboxaldehyde, 5-methoxy- serve as a precursor for bioactive heterocycles?

  • Methodological Answer : Yes. The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones for antimicrobial studies) or Knoevenagel reactions to generate α,β-unsaturated derivatives. For example, reaction with malononitrile under microwave irradiation yields cyano-substituted analogs with potential antitumor activity (IC₅₀ assays in HeLa cells recommended) .

Q. How do solvatochromic effects impact the photophysical properties of this compound?

  • Methodological Answer : Solvent polarity alters fluorescence emission (λₑₘ) due to intramolecular charge transfer (ICT) between the methoxy donor and aldehyde acceptor. Measure UV-vis (λₐᵦₛ ~310 nm in ethanol) and fluorescence spectra in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. Correlate Stokes shift with Reichardt’s ET(30) polarity scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.